5-Chloro-2-hydroxy-N-[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]benzamide

Epigenetics Kinase Inhibition Structure-Activity Relationship

Medicinal chemistry programs require structurally precise intermediates; swapping a single substituent collapses SAR. This 5-chloro-2-hydroxybenzamide-pyrrole conjugate (APHA class) provides a validated zinc-binding geometry for HDAC isoform selectivity studies. - **Differentiation**: 5-chloro, 2-hydroxy, 5-methoxy, and N-pyrrole elements intact-unlike generic benzamides or hydroxamic acids. - **Utility**: Benchmark against SAHA/MS-275; explore IKKβ inhibition via cap-group hopping; derivatize into PROTACs or affinity probes. - **Supply**: 97% purity, multi-gram availability, ambient shipping.

Molecular Formula C18H15ClN2O3
Molecular Weight 342.8 g/mol
CAS No. 634185-32-3
Cat. No. B12583625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-hydroxy-N-[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]benzamide
CAS634185-32-3
Molecular FormulaC18H15ClN2O3
Molecular Weight342.8 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)N2C=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O
InChIInChI=1S/C18H15ClN2O3/c1-24-13-5-6-16(21-8-2-3-9-21)15(11-13)20-18(23)14-10-12(19)4-7-17(14)22/h2-11,22H,1H3,(H,20,23)
InChIKeyDVMBMHMGYMACKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 634185-32-3 Compound Overview


5-Chloro-2-hydroxy-N-[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]benzamide (CAS 634185-32-3) is a multi-functional benzamide derivative with the molecular formula C18H15ClN2O3 . It is characterized by a 5-chloro-2-hydroxybenzamide core linked to a 5-methoxy-2-(1H-pyrrol-1-yl)phenyl aniline moiety. While it has not been the subject of extensive primary pharmacological literature, its structural features place it within the broader, well-characterized class of aroyl-pyrrolyl-hydroxy-amides (APHAs), which are recognized as synthetic histone deacetylase (HDAC) inhibitors [1]. The molecule is currently listed by chemical suppliers with a reported purity of 97% , positioning it as a specialized building block or research intermediate for medicinal chemistry programs exploring epigenetic targets and kinase inhibition.

Why Analogs Cannot Replace CAS 634185-32-3


Interchanging this compound with other benzamide or salicylanilide derivatives—even those with similar molecular weights or biological targets—carries a high risk of experimental failure due to the critical structure-activity relationship (SAR) nuances governed by its unique substituent pattern. The distinct combination of a 5-chloro-2-hydroxybenzamide 'warhead' and a 5-methoxy-2-(1H-pyrrol-1-yl)phenyl cap group dictates a specific zinc-binding group (ZBG) geometry and surface recognition profile that is fundamentally different from other classes such as hydroxamic acids (e.g., SAHA) or simple benzamides (e.g., MS-275) [1]. In the class of aroyl-pyrrolyl-hydroxy-amides (APHAs), minor modifications to the aroyl substituent and pyrrole substitution pattern have been shown to dramatically alter HDAC isoform selectivity profiles, with certain isomers preferentially inhibiting class IIb over class I HDACs and inducing distinct biological responses including cell cycle arrest and apoptosis [1]. Consequently, a seemingly similar compound lacking the specific 5-chloro, 2-hydroxy, 5-methoxy, or N-pyrrole elements cannot be assumed to reproduce the binding mode, selectivity, or cellular phenotype of CAS 634185-32-3.

CAS 634185-32-3 Structural & Physicochemical Evidence


Bidentate Zinc Binding of the 5-Chloro-2-Hydroxybenzamide Core

The 5-chloro-2-hydroxy substitution pattern on the benzamide core of CAS 634185-32-3 provides a bidentate Zn²⁺-chelating motif (via the hydroxyl and carbonyl groups) that is electronically modulated by the electron-withdrawing chlorine at the 5-position. This is a critical pharmacophoric feature, distinct from the unsubstituted benzamide core found in the class I HDAC inhibitor MS-275 (entinostat), which lacks the 2-hydroxy group and relies solely on the aniline nitrogen for zinc coordination [1][2]. The precise positioning of the 5-chloro substituent tunes the acidity and metal-binding affinity of the salicylamide unit, a parameter that directly influences target residence time.

Epigenetics Kinase Inhibition Structure-Activity Relationship

5-Methoxy-2-(1H-pyrrol-1-yl)phenyl Cap: Surface Recognition

The N-aryl moiety of CAS 634185-32-3 is a 5-methoxy-2-(1H-pyrrol-1-yl)phenyl group, which serves as the enzyme surface recognition element. This cap group is structurally distinct from the bis-trifluoromethylphenyl motif of the well-known IKKβ inhibitor IMD-0354 (CAS 978-62-1), which shares the same 5-chloro-2-hydroxybenzamide core but lacks the pyrrole ring . In the APHA class, the presence of a pyrrole ring at this position is critical for HDAC isoform selectivity: SAR studies have demonstrated that replacing the N-pyrrole with other heterocycles or altering substituents can shift selectivity from class IIa to class I HDACs [1].

Epigenetics Medicinal Chemistry Structural Biology

Physicochemical Differentiation: Complexity & H-Bonding

CAS 634185-32-3 (Molecular Weight: 342.8 g/mol) possesses a higher molecular complexity (complexity score: 431) and a distinct hydrogen bonding profile (2 H-bond donors, 3 H-bond acceptors) compared to simpler benzamide analogs . Its calculated properties—exact mass of 342.07725 Da and 4 rotatable bonds—suggest a conformational flexibility intermediate between rigid analogs (fewer rotatable bonds) and highly flexible compounds, a feature that can influence binding entropy and selectivity . This physicochemical profile differentiates it from the prototypical APHA hydroxamates, which incorporate a metal-binding hydroxamic acid group (lower complexity, different H-bond donor/acceptor ratios) [1].

Cheminformatics ADME Drug Design

CAS 634185-32-3 Application Scenarios


HDAC Isoform Selectivity Screening

The 5-chloro-2-hydroxybenzamide core combined with the pyrrole-bearing cap group positions this compound as a candidate scaffold for developing isoform-selective HDAC inhibitors. As demonstrated for the APHA chemotype, minor alterations to the cap group can profoundly shift selectivity between class I, IIa, and IIb HDAC enzymes [1]. Laboratories engaged in epigenetic drug discovery can procure CAS 634185-32-3 as a starting point for systematic SAR expansion, benchmarking its HDAC isoform inhibitory profile against established standards such as SAHA (pan-HDAC) and MS-275 (class I-selective).

Kinase Inhibitor Lead Optimization

The 5-chloro-2-hydroxybenzamide substructure is a known pharmacophore for IKKβ inhibition, as exemplified by IMD-0354 [1]. CAS 634185-32-3, with its distinct pyrrole-containing cap group, may exhibit a shifted kinase selectivity profile compared to trifluoromethyl-bearing analogs. Research teams investigating NF-κB pathway modulation or other kinase targets can use this compound to explore 'cap group hopping' strategies—whereby the core pharmacophore is retained while the surface recognition element is systematically varied to improve potency, selectivity, or ADME properties.

Chemical Biology Tool Customization

The presence of multiple functional handles (phenolic -OH, methoxy group, pyrrole ring, chloro substituent) makes this compound attractive as a synthetic intermediate for generating affinity probes, fluorescent conjugates, or PROTAC (Proteolysis Targeting Chimera) molecules. The 97% purity specification from commercial sources provides a reliable starting material [1] for further derivatization, while the absence of extensive published biological annotation allows research groups to establish novel intellectual property positions.

In Silico Screening and Docking Validation

Given the APHA class's demonstrated amenability to computational docking and structure-based drug design [1], CAS 634185-32-3 can serve as a validation compound for virtual screening campaigns targeting zinc-dependent hydrolases or kinases. Its intermediate molecular complexity (exact mass: 342.08 Da; 4 rotatable bonds) makes it computationally tractable for molecular dynamics simulations and free energy perturbation calculations, enabling head-to-head in silico comparisons with other benzamide derivatives before committing to costly synthesis or procurement.

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